1-乙基-3-甲基咪唑鎓双(氟磺酰基)酰胺

描述

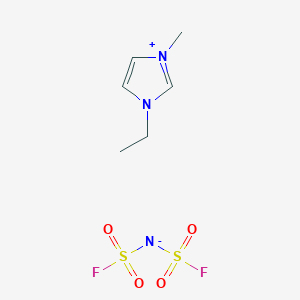

1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide, also known as [C2mim][FSI], is an ionic liquid that has gained significant attention due to its unique properties . It is known for its exceptionally low viscosity, which enhances its intrinsic conductivity and makes it a good solvent for the formulation of safer electrolytes in Li-ion batteries (LIB) compared to classical organic solvents .

Molecular Structure Analysis

The molecular structure of [C2mim][FSI] has been studied using density functional theory (DFT) calculations . The geometric structure, interaction energy, and natural bond orbital analysis of the ion-pair conformers of [C2mim][FSI] show differences from the conventional H-bonds .Physical And Chemical Properties Analysis

[C2mim][FSI] exhibits a relatively low viscosity, high conductivity, high ionicity, and Li-ion transference number . These properties make it a good candidate for use as an electrolyte in Li-ion batteries. Moreover, its great thermal stability and low flammability give it an advantage over classical organic solvents .科学研究应用

锂离子电池中的电解质溶剂

EMI[FSI]: 因其相对较低的粘度而被广泛应用于锂离子电池电解质溶剂领域,这有利于电池的电化学性能 . 该化合物的分子和电子相互作用影响其粘度和传输特性,使其成为开发先进电解质的理想候选材料。

下一代低功耗电子器件

离子液体EMI[FSI] 是下一代低功耗电子器件和光电器件应用的目标材料 . 其结构和电子特性对于理解离子液体内部以及与基底界面处的相互作用至关重要,这对器件性能至关重要。

高热稳定性应用

由于其非挥发性和高热稳定性,EMI[FSI] 在需要这些特性的应用中得到应用,例如高温过程和环境,在这些环境中传统溶剂会降解 .

高离子电导率用途

EMI[FSI]: 具有高离子电导率,使其适用于各种类型的电池,包括锂/钠离子电池和染料敏化太阳能电池的电解质 .

导电聚合物的合成介质

这种离子液体是合成导电聚合物的优良介质。 其特性有利于聚合过程并有助于生产具有理想电学特性的材料 .

嵌入式电极材料

EMI[FSI]: 用于合成嵌入式电极材料,这是可充电电池中必不可少的组成部分。 其独特的特性有助于开发具有改进储能能力的电极 .

用于 LIB 的硅复合负极

含EMI[FSI] 的离子液体电解质已应用于锂离子电池的硅复合负极。 该应用证明了该化合物在提高电池负极性能方面的潜力 .

离子液体的基础研究

EMI[FSI]: 是离子液体领域的基础研究的主题。 研究重点在于其结构、动力学和电子特性,以更好地理解其行为和潜在应用 .

作用机制

安全和危害

The thermal safety of [C2mim][FSI] has been studied, revealing that the reactivity hazard of [C2mim][FSI] escalates considerably when the temperature surpasses 280 °C . At temperatures beyond 300 °C, around 70% of the substance was consumed, underlining the need for stringent safety measures in processing environments .

属性

IUPAC Name |

bis(fluorosulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.F2NO4S2/c1-3-8-5-4-7(2)6-8;1-8(4,5)3-9(2,6)7/h4-6H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFWGAAJBJPAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.[N-](S(=O)(=O)F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

235789-75-0 | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with imidodisulfuryl fluoride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=235789-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with imidodisulfuryl fluoride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethyl-3-methylimidazolium Bis(fluorosulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide?

A1: The molecular formula of EMImFSI is C8H11F2N3O4S2, and its molecular weight is 323.35 g/mol.

Q2: Is there any spectroscopic data available for EMImFSI?

A2: Yes, Raman spectroscopy has been extensively used to study the anion conformation of EMImFSI. Research indicates the presence of two conformers of the FSI- anion, C2 (trans) and C1 (cis), existing in equilibrium.

Q3: How does EMImFSI perform as an electrolyte in lithium-ion batteries (LIBs)?

A3: EMImFSI demonstrates promising potential as an electrolyte for LIBs, particularly with silicon (Si) composite anodes. It exhibits excellent rate capability compared to conventional carbonate-based electrolytes, likely due to the formation of inorganic species like LiOH and Li2O on the Si anode surface, as revealed by X-ray photoelectron spectroscopy.

Q4: What about its compatibility with other battery technologies?

A4: EMImFSI has shown promising results in sodium-ion batteries, particularly with hard carbon anodes, exhibiting high reversibility and capacity retention exceeding 98% after 1500 cycles. It also exhibits good compatibility with α-NaMnO2 cathodes, attributed to the formation of a stable passive layer.

Q5: Is EMImFSI flammable?

A5: Ionic liquid-containing networked polymer gel electrolytes, including those based on EMImFSI, have shown low flammability, making them potentially safer electrolyte options.

Q6: How does EMImFSI behave when confined in a porous matrix?

A6: When EMImFSI is immobilized in ordered mesoporous silica (MCM-41), its molecular structure becomes compressed due to strong interactions with the silica matrix. This compression leads to an increase in the melting point of the IL, as evidenced by differential scanning calorimetry and N2-sorption analyses.

Q7: How does the presence of an ether group affect the behavior of EMImFSI in mixtures with solvents like dimethylsulfoxide (DMSO)?

A7: Introducing an ether group into the imidazolium ring of EMImFSI weakens hydrogen bonding interactions within the mixture. This is because the ether group forms intramolecular hydrogen bonds that compete with the anion and DMSO molecules.

Q8: How does the cation type affect the electrochemical behavior of EMImFSI?

A8: The cation type significantly influences the reduction of polyoxometalates in EMImFSI. Studies have shown that the cation's ability to interact with negatively charged POM reduction products follows the order: imidazolium < sulfonium ≈ ammonium < pyrrolidinium < phosphonium.

Q9: Have there been any molecular dynamics simulations conducted on EMImFSI-based electrolytes?

A9: Yes, molecular dynamics (MD) simulations have provided insights into charge transport properties in EMImFSI-based electrolytes. For example, MD simulations on a system of lithium bis(fluorosulfonyl)imide (LiFSI) dissolved in EMImFSI revealed a bimodal feature in the conductivity spectra, attributed to interionic vibrations of EMIM+-FSI- and Li+-FSI- contact ion pairs.

Q10: What about the impact of lithium salt addition to EMImFSI-based electrolytes?

A10: MD simulations have been used to study the interactions in electrolytes containing both NaFSI and EMImFSI, providing insights relevant to Na-ion batteries. Additionally, research suggests that the addition of lithium salts to EMImFSI electrolytes can significantly influence the performance of electric double-layer capacitors (EDLCs).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B1489419.png)

![N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride](/img/structure/B1489432.png)

![[4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1489437.png)

![2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1489438.png)